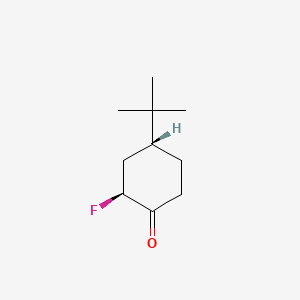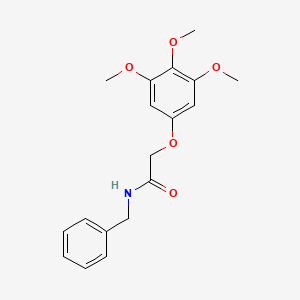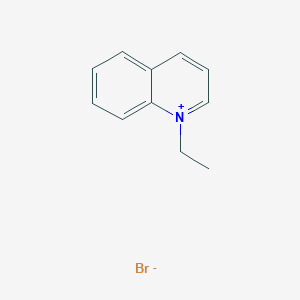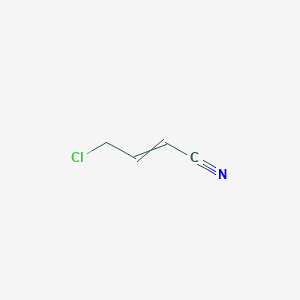
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride involves several steps. The synthetic routes typically include the formation of the spirocyclic core followed by the introduction of the p-methylphenethyl group. Common reaction conditions involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-methylphenethyl)-, hydrochloride can be compared with other spirocyclic compounds. Similar compounds include:
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives: These compounds share the same spirocyclic core but differ in the substituents attached to the core.
Properties
CAS No. |
23804-73-1 |
|---|---|
Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
8-[2-(4-methylphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13-2-4-14(5-3-13)6-9-18-10-7-16(8-11-18)12-17-15(19)20-16;/h2-5H,6-12H2,1H3,(H,17,19);1H |
InChI Key |
QIWLMKDLEMWURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCC3(CC2)CNC(=O)O3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
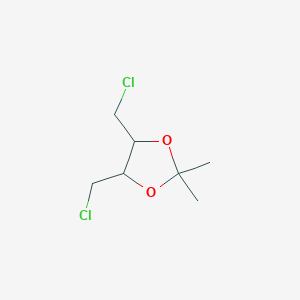
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)




